molecular formula C12H13BrN2O3 B13501714 tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate

tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate

Cat. No.: B13501714
M. Wt: 313.15 g/mol
InChI Key: QFNRIKLZXDVIAP-UHFFFAOYSA-N
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Description

tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate is a chemical compound that belongs to the class of oxazole derivatives. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a tert-butyl group, a bromine atom, and a benzo[d]oxazole moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate typically involves the reaction of 4-bromobenzo[d]oxazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Quality control measures are implemented to monitor the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted oxazole derivatives.

    Oxidation Reactions: Formation of oxazole derivatives with additional oxygen-containing functional groups.

    Reduction Reactions: Formation of amines or alcohols.

Scientific Research Applications

tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

tert-Butyl (4-bromobenzo[d]oxazol-2-yl)carbamate can be compared with other oxazole derivatives, such as:

    4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine: Similar structure but with a pyridine ring instead of a benzo[d]oxazole moiety.

    tert-Butyl (5-(hydroxymethyl)oxazol-2-yl)carbamate: Contains a hydroxymethyl group instead of a bromine atom.

    tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate: Similar structure but with different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H13BrN2O3

Molecular Weight

313.15 g/mol

IUPAC Name

tert-butyl N-(4-bromo-1,3-benzoxazol-2-yl)carbamate

InChI

InChI=1S/C12H13BrN2O3/c1-12(2,3)18-11(16)15-10-14-9-7(13)5-4-6-8(9)17-10/h4-6H,1-3H3,(H,14,15,16)

InChI Key

QFNRIKLZXDVIAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(O1)C=CC=C2Br

Origin of Product

United States

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